molecular formula C8H18ClO4P B3279538 1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane CAS No. 69404-49-5

1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane

Cat. No. B3279538
CAS RN: 69404-49-5
M. Wt: 244.65 g/mol
InChI Key: HFCHXQVVXAUFCM-UHFFFAOYSA-N
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Description

The compound seems to be a type of organophosphorus compound, which are commonly used in a wide range of applications, including flame retardants, pesticides, and plasticizers .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. For example, “1-(2-chloroethoxy)2-methoxyethane” has a molecular formula of C5H11ClO2 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and depend on various factors. For instance, “1,2-dimethoxyethane” undergoes trifluoromethylation to produce “1,1,1-trifluoro-2,3-dimethoxypropane”, which weakens Li±solvent interactions and leads to the formation of CIPs in the solution .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. For instance, “1-(2-chloroethoxy)2-methoxyethane” has a molecular weight of 138.593 Da .

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. For example, in the context of battery electrolytes, a chloroether such as “1,2-bis(2-chloroethoxy)ethane” (Cl-DEE) has been used as the base solvent in a localized high-concentration electrolyte (LHCE) system .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For example, “(2-Chloroethoxy)ethanol” is considered hazardous and can cause skin irritation, serious eye damage, and respiratory irritation .

Future Directions

The future directions in the research and application of these types of compounds could involve improving their properties or finding new uses. For instance, in the field of battery technology, researchers are exploring the use of chloroethers to develop safe lithium-metal batteries with high energy density .

properties

IUPAC Name

1-(2-chloroethoxy)-2-diethoxyphosphorylethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClO4P/c1-3-12-14(10,13-4-2)8-7-11-6-5-9/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCHXQVVXAUFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCCl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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